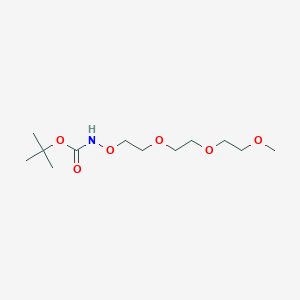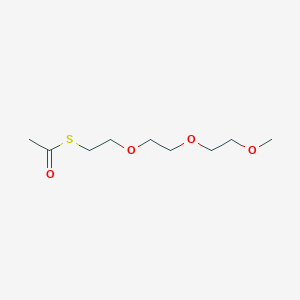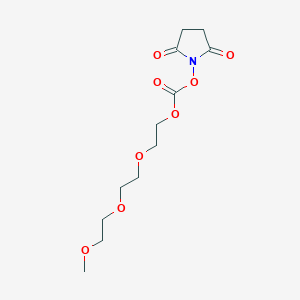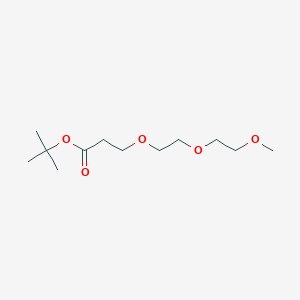
mPTP-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mPTP-IN-22 is a novel mitochondrial permeability transition pore (mptp) inhibitor
Aplicaciones Científicas De Investigación
Poly(ADP-ribose) polymerase (PARP) in MPTP-induced Parkinsonism
Research has uncovered that mice deficient in the gene for poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, are significantly protected from the neurotoxic effects of MPTP, a compound known to induce parkinsonism. MPTP activates PARP specifically in dopamine-containing neurons vulnerable in Parkinson's disease, suggesting that PARP inhibitors might offer protective benefits against the disease (Mandir et al., 1999).
Mitochondrial Permeability Transition Pore (mPTP) in Neurodegeneration
Role of ATP Synthase c-subunit in mPTP
The ATP synthase c-subunit ring has been highlighted as a central component in mitochondrial permeability transition, playing a crucial role in metabolic regulation during development and in degenerative diseases. Recent findings emphasize the ATP synthase c-subunit's pivotal role in mitochondrial permeability transition, shedding light on its potential as a therapeutic target in neurodegenerative diseases (Mnatsakanyan & Jonas, 2020).
Molecular Identity and Clinical Relevance of mPTP
Despite extensive research, the exact molecular composition of the mitochondrial permeability transition pore (mPTP) remains elusive. The mPTP plays a critical role in cell death and is implicated in various pathologies, including neurodegenerative disorders, cancer, and cardiac diseases. Understanding the molecular components of the mPTP is vital for improving treatments for these conditions (Morciano et al., 2015).
Mechanisms of MPTP Toxicity and Neurodegeneration
Inducible Nitric Oxide Synthase (iNOS) in MPTP Model of Parkinson's Disease
MPTP administration leads to significant gliosis and upregulation of iNOS in the substantia nigra, preceding or paralleling neurodegeneration. Mice lacking the iNOS gene are more resistant to MPTP, indicating the importance of iNOS in MPTP-induced neurotoxicity and suggesting that iNOS inhibitors may provide protective benefits in treating Parkinson's disease (Liberatore et al., 1999).
MPTP as a Tool for Understanding Parkinson's Disease
The discovery of MPTP's selective toxicity to the substantia nigra has spurred a resurgence in Parkinson's disease research. Understanding MPTP's mechanism of action and effects could significantly advance our knowledge of dopamine, the nigrostriatal system, and the basic cellular mechanisms of the substantia nigra in health and disease. The development of a primate model of Parkinson's disease using MPTP has also opened new avenues for exploring environmental causes of the disease (Langston, 1985).
Propiedades
Número CAS |
1223569-03-6 |
|---|---|
Nombre del producto |
mPTP-IN-22 |
Fórmula molecular |
C19H14FNO2 |
Peso molecular |
307.3244 |
Nombre IUPAC |
(E)-3-(4-Fluoro-3-hydroxy-phenyl)-N-naphthalen-1-yl-acrylamide |
InChI |
InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+ |
Clave InChI |
BMCSPJSYPPZCJI-PKNBQFBNSA-N |
SMILES |
O=C(NC1=C2C=CC=CC2=CC=C1)/C=C/C3=CC=C(F)C(O)=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
mPTP-IN-22; mPTP IN 22; mPTPIN22 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






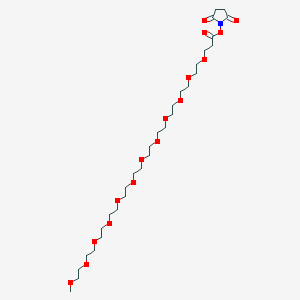



![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)

